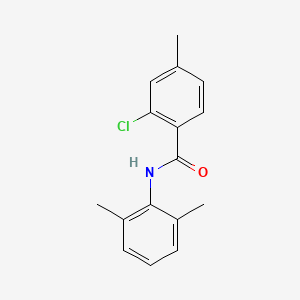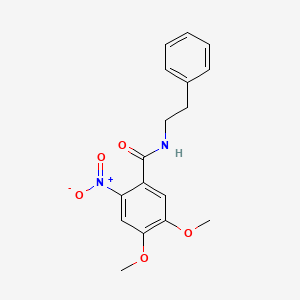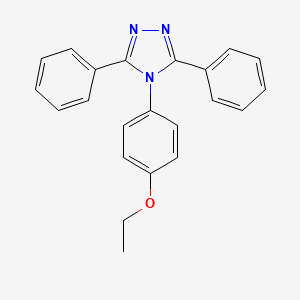
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide is an organic compound with a molecular formula of C15H14ClNO. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its crystalline powder form and is often used in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of an acid-binding agent. The reaction is carried out in a water-soluble organic solvent at room temperature. The mixture is stirred, and chloroacetyl chloride is added dropwise. The reaction mixture is then heated to facilitate the reaction, followed by the addition of water to crystallize the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified through crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation can yield corresponding carboxylic acids.
Applications De Recherche Scientifique
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on bacterial cell membranes, causing disruption and leading to antimicrobial activity. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- 2-chloro-2’,6’-dimethylacetanilide
- N-chloroacetyl-2,6-dimethylaniline
Uniqueness
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-7-8-13(14(17)9-10)16(19)18-15-11(2)5-4-6-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWSCUCUFSENDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
![1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5863787.png)





![3-chloro-N-[(2-hydroxy-3,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5863826.png)

![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)
![METHYL 4-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5863854.png)
![methyl 3-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoate](/img/structure/B5863858.png)
![1-[(3-bromophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5863872.png)
![(1Z)-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(naphthalen-1-yl)ethanimidamide](/img/structure/B5863881.png)
